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Compound of Interest

(4-Chloro-2-fluoro-5-methylphenyl)
Compound Name:
(methyl)sulfane

Cat. No.: B13896154

Executive Summary

In the high-stakes environment of fragment-based drug discovery (FBDD), the integrity of a
chemical scaffold is non-negotiable. This guide dissects the molecular entity C

H

CIFS, a representative halogenated thioether often utilized as a bioisostere for methoxy-
substituted aromatics or as a metabolic blocking scaffold.

This document moves beyond basic stoichiometry, providing a rigorous technical framework for
the calculation, structural elucidation, and analytical validation of this compound. It addresses
the common dichotomy between Average Molecular Weight (critical for gravimetric operations)
and Monoisotopic Mass (critical for mass spectrometric identification), grounded in the latest
IUPAC standards.

Part 1: First-Principles Calculation
The Dual-Mass Paradox

A frequent error in early-stage drug development is the conflation of average molecular weight
with monoisotopic mass. For C

H
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CIFS, the distinction is chemically significant (

Da), affecting both the preparation of molar stock solutions and the setting of extraction
windows in High-Resolution Mass Spectrometry (HRMS).

IUPAC Standardized Data (2022/2024)

The following atomic weights are derived from the Commission on Isotopic Abundances and
Atomic Weights (CIAAW).

. Isotopic
Average . Monoisotop
. Dominant . Abundance
Element Symbol Atomic ic Mass
. Isotope (Representa
Weight (Da) (Da) tive)
Carbon C 12.011 c 12.00000 98.93%
Hydrogen H 1.008 H 1.00783 99.98%
75.76% (
Chlorine Cl 35.45 cl 34.96885
Cl: 24.24%)
100%
Fluorine F 18.998 = 18.99840 (Monoisotopi
c)
94.99% (
Sulfur S 32.06 s 31.97207
S: 4.25%)

Calculation Workflows
A. Average Molecular Weight (For Stoichiometry)

Used for weighing samples and calculating molarity (

e C:
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e H:

Cl:ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-
inserted">

e S:

Total:190.66 g/mol

B. Monoisotopic Mass (For HRMS Identification)

Used for defining the precursor ion

or

e S:

Total:190.00196 Da

Critical Application Note: When setting up a targeted LC-MS method, searching for the average
mass (190.7) instead of the monoisotopic mass (190.0) will result in a mass error of ~3500 ppm,

leading to false negatives in automated screening.
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Part 2: Structural Elucidation & Isomerism
Degree of Unsaturation (DoU)

To predict the likely structure, we calculate the DoU (also known as Double Bond Equivalent,
DBE).

Where
is Halogen (Cl, F). Sulfur is divalent and ignored in this standard formula.

Interpretation: A DoU of 4 strongly suggests a benzene ring (3

bonds + 1 ring). Hypothesis: The molecule is likely a substituted benzene ring containing a
thioether group (e.g., -S-CH

) and halogen substituents.

Structural Candidates

Given the formula C

H

CIFS, the most medicinal-chemistry relevant isomers are (Chloro-fluoro-phenyl)
(methyl)sulfanes.

e Core: Thioanisole (Methyl phenyl sulfide).
e Substituents: Chlorine and Fluorine on the phenyl ring.

e Isomer Count: There are 10 positional isomers for a tri-substituted benzene (Methylthio, Cl,
F).

Part 3: Analytical Validation Protocol

A self-validating protocol must confirm not just the mass, but the specific elemental
composition.

The "Isotopic Fingerprint" Method (LC-MS)
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The presence of Chlorine and Sulfur creates a unique isotopic pattern that acts as a built-in
validation tool.

e Chlorine Effect: The

Cl isotope creates an

peak at approx. 33% intensity of the base peak.
o Sulfur Effect: The

S isotope adds to the

peak (approx.[1] 4.4%).
o Combined Signature: For C

H

CIFS, the

peak (mass ~192.0) should be roughly 37-38% of the

peak intensity.

Graphviz Diagram: Analytical Decision Tree

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


http://people.whitman.edu/~dunnivfm/C_MS_Ebook/CH6/6_5.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13896154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Sample C8H8CIFS

Calc DoU =4
(Benzene Core)

LC-HRMS Analysis
(ESI+)

Observe [M+H]+
@ 191.009 Da?

es

Check Isotope Pattern
(M+2 Peak)

Confirm \Reject

M+2 Intensity ~37%
(Matches CI + S)

M+2 Intensity < 5%

(No CI/S)

19F & 1H NMR

Coupling Analysis

Validated Structure

Click to download full resolution via product page

Caption: Figure 1. Self-validating analytical workflow for C
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H

CIFS. Note the critical reliance on isotopic fine structure for elemental confirmation.

Experimental Protocol: HRMS Validation

Objective: Confirm elemental formula via accurate mass and isotopic abundance.
o Sample Prep: Dissolve 0.1 mg C

H

CIFS in 1 mL MeOH (HPLC grade). Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile
(50:50).

e Instrument: Q-TOF or Orbitrap Mass Spectrometer.
e Method:

o lonization: ESI Positive Mode.

o Scan Range: 100-500

o Resolution: >30,000 FWHM.
o Acceptance Criteria (ICH Q2(R1) Aligned):
o Mass Accuracy:

ppm (Theoretical
).

o Isotope Ratio:

peak relative abundance must be
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NMR Characterization ( and )
While Mass Spec confirms the formula, NMR confirms the isomer.
 NMR: Fluorine provides a clean spectral window (no background).

o Expectation: A single singlet or multiplet between -100 and -130 ppm (relative to CFCI

)

o Coupling: If F is ortho to H, expect a coupling constant (
) of 6-10 Hz. If meta, 5-8 Hz.

 NMR: Look for the characteristic methyl thioether singlet (

2.4-2.5 ppm, 3H). The aromatic region (3 protons) will define the substitution pattern (e.g.,
1,2,4-substitution vs 1,3,5).

Part 4: Regulatory Context & References

In a drug development context, characterizing this intermediate falls under ICH Q6A
(Specifications: Test Procedures and Acceptance Criteria).[2][3] The identification test must be
specific; relying solely on retention time is insufficient. The combination of HRMS (formula) and
NMR (structure) meets the "Specific Identification" requirement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 3. particle.dk [particle.dk]

¢ 4. Standard atomic weights of the elements 2021 (IUPAC Technical Report) | U.S. Geological
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¢ To cite this document: BenchChem. [Precision Analytics in Small Molecule Characterization:
The C H CIFS Case Study]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13896154#molecular-weight-and-formula-c8h8clfs-
calculation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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